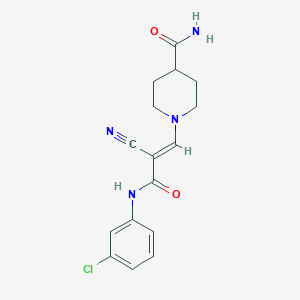![molecular formula C12H14ClNO3 B2734008 Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate CAS No. 1485709-90-7](/img/structure/B2734008.png)
Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate, also known as MCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MCP belongs to the class of amide compounds and has a molecular formula of C12H14ClNO3.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate, focusing on six unique fields:
Pharmaceutical Development
Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate is often explored in pharmaceutical research for its potential as a precursor in the synthesis of various therapeutic agents. Its structural components make it a candidate for developing drugs with anti-inflammatory, analgesic, and antimicrobial properties . Researchers investigate its efficacy and safety profiles to develop new medications that can address a range of medical conditions.
Biochemical Research
In biochemical studies, this compound is used to understand enzyme interactions and protein binding mechanisms. Its specific molecular structure allows scientists to study how it interacts with different enzymes, which can provide insights into enzyme inhibition and activation processes . This research is crucial for designing enzyme inhibitors that can be used in treating diseases like cancer and metabolic disorders.
Agricultural Chemistry
Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate is also investigated for its potential use in agricultural chemistry. It can be a component in the development of new pesticides and herbicides. Researchers study its effectiveness in controlling pests and weeds, as well as its environmental impact and safety for non-target organisms . This helps in creating more efficient and eco-friendly agricultural chemicals.
Material Science
In material science, this compound is used to synthesize new polymers and materials with unique properties. Its chemical structure allows it to be incorporated into polymer chains, resulting in materials with enhanced durability, flexibility, and resistance to environmental factors . These materials can be used in various applications, including packaging, construction, and electronics.
Analytical Chemistry
Analytical chemists use Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate as a standard or reference compound in various analytical techniques. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods . This ensures the accuracy and reliability of measurements in chemical analysis, which is essential for quality control in various industries.
Toxicology Studies
The compound is also studied in toxicology to assess its safety and potential health risks. Researchers conduct experiments to determine its toxicity levels, metabolic pathways, and long-term effects on living organisms . These studies are important for regulatory purposes and for ensuring that products containing this compound are safe for human use and the environment.
Propriétés
IUPAC Name |
methyl 2-[[2-(4-chlorophenyl)acetyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-8(12(16)17-2)14-11(15)7-9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDYIOMAYBRIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2733929.png)

![8-fluoro-1H,2H,3H,4H,6H,7H,11bH-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B2733931.png)

![5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2733933.png)


![N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2733941.png)
![(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2733942.png)
![6-(2-Fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2733945.png)
![5,6-dimethyl-3-phenyl-2-(prop-2-en-1-ylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2733947.png)
![3,5-dimethyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2733948.png)